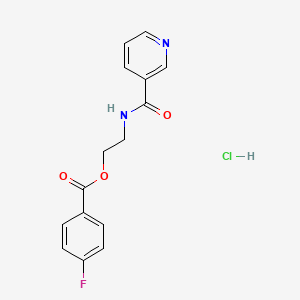![molecular formula C20H24FN3O4S B2716094 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide CAS No. 899979-20-5](/img/structure/B2716094.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Antagonist for PET Imaging N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide and its derivatives, notably [18F]p-MPPF, have been extensively studied for their application in positron emission tomography (PET) imaging. [18F]p-MPPF serves as a radiolabeled antagonist for the 5-HT1A receptor, facilitating the study of serotonergic neurotransmission in various animal models and humans. Its development and application cover aspects from radiochemistry to its use in PET imaging to understand the serotonergic system better, including chemistry, animal data through autoradiography and PET, human data with PET, toxicity, and metabolism assessments (Plenevaux et al., 2000).
Potential Brain Imaging Agent Further research into the derivatives of this compound led to the synthesis and characterization of [(18)F]MPP3F. Studies on its biodistribution in mice demonstrated that [(18)F]MPP3F is a promising brain imaging agent for PET, showing significant brain uptake and a favorable brain-to-blood ratio, indicating its potential for neurological studies (Mou et al., 2009).
Antioxidant Properties Compounds containing the this compound scaffold have also been explored for their antioxidant properties. For example, derivatives have been assessed for their ability to scavenge free radicals and reduce ferric ions in vitro, highlighting a potential avenue for research into neuroprotective agents (Malík et al., 2017).
Selective Serotonin 4 Receptor Agonists The exploration of benzamide derivatives, including the mentioned chemical structure, has led to the discovery of selective serotonin 4 (5-HT4) receptor agonists. These compounds have been shown to accelerate gastric emptying and increase the frequency of defecation in animal models, suggesting potential applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Dopamine D4 Receptor Ligands N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been used as a lead compound for developing high-affinity and selective dopamine D4 receptor ligands. Structural modifications of this compound have provided insights into the binding profiles at dopamine D4 and D2 receptors, serotonin 5-HT1A receptors, and adrenergic alpha1 receptors, contributing to our understanding of receptor-ligand interactions and the potential for developing targeted therapies (Perrone et al., 2000).
Analyse Biochimique
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Notably, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Specifically, N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide selectively inhibits ENT2 more than ENT1 .
Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects through irreversible and non-competitive inhibition of ENTs. It binds to ENT1 and ENT2, altering their function. Molecular docking analyses suggest distinct binding sites for this compound in ENT1 compared to conventional inhibitors .
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-6-4-5-16(15-17)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJZMSWACUSMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)
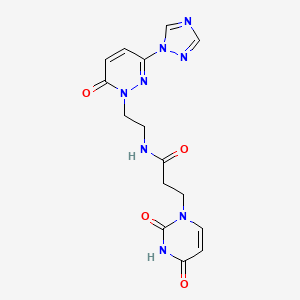
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)
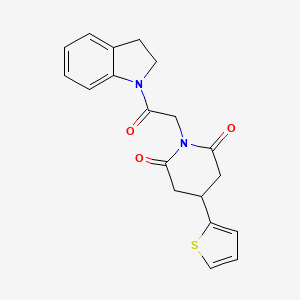
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)
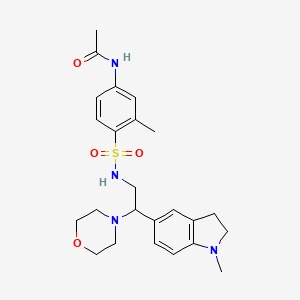
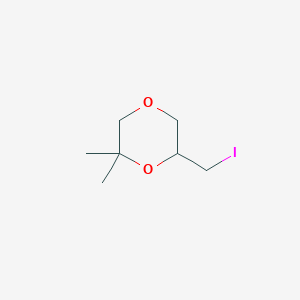
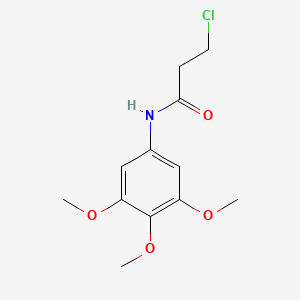
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)
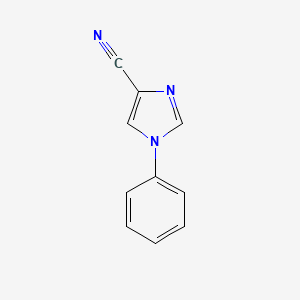
![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)
